Acrylonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHHRLWOUZZQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2CCHCN, Array, H2C(CH)CN, C3H3N | |
| Record name | ACRYLONITRILE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | acrylonitrile | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Acrylonitrile | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29436-44-0, 50940-39-1, 25014-41-9 | |
| Record name | 2-Propenenitrile, homopolymer, isotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29436-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenenitrile, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50940-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyacrylonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5020029 | |
| Record name | Acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acrylonitrile, stabilized appears as a clear colorless liquid with a strong pungent odor. Flash point 32 °F. Prolonged exposure to the vapors or skin contact harmful. Density 6.7 lb / gal. Vapors heavier than air. Combustion produces toxic oxides of nitrogen. Requires storage and handling in closed systems. Used in insecticides and to make plastics, fibers and other chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 17 ppm Source/use/other hazard: Plastics, coatings, adhesives industries; dyes; pharmaceuticals; flam gas., Liquid; Pellets or Large Crystals, Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]; [NIOSH], COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to pale-yellow liquid with an unpleasant odor., Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.] | |
| Record name | ACRYLONITRILE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acrylonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/31 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACRYLONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLONITRILE (VINYL CYANIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/57 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylonitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
171 °F at 760 mmHg (EPA, 1998), 77.2 °C, 77 °C, 171 °F | |
| Record name | ACRYLONITRILE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acrylonitrile | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLONITRILE (VINYL CYANIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/57 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylonitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
32 °F (EPA, 1998), -5 °C (23 °F) - closed cup, 32 °F(0 °C)(open cup), -1 °C c.c., 30 °F | |
| Record name | ACRYLONITRILE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acrylonitrile | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLONITRILE (VINYL CYANIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/57 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylonitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
10 to 50 mg/mL at 70.9 °F (NTP, 1992), Solubility of water in acrylonitrile: 3.1 parts water/100 parts acrylonitrile, In water, 7.45X10+4 mg/L at 25 °C, Very soluble in ethanol, acetone, benzene, ether, Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene., Solubility in water, g/100ml at 20 °C: 7, 7% | |
| Record name | ACRYLONITRILE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acrylonitrile | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acrylonitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8004 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8007 at 25 °C, Relative density (water = 1): 0.8, 0.81 | |
| Record name | ACRYLONITRILE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acrylonitrile | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLONITRILE (VINYL CYANIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/57 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylonitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.83 (Air = 1), Relative vapor density (air = 1): 1.8 | |
| Record name | ACRYLONITRILE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acrylonitrile | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
100 mmHg at 73.4 °F (EPA, 1998), 109.0 [mmHg], 109 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 11.0, 83 mmHg | |
| Record name | ACRYLONITRILE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acrylonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/31 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acrylonitrile | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLONITRILE (VINYL CYANIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/57 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylonitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
The major impurity is water, which is usually present at a maximum of 0.5%., Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max. | |
| Record name | Acrylonitrile | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid at room temperature, Colorless to pale-yellow liquid | |
CAS No. |
107-13-1, 25014-41-9, 63908-52-1 | |
| Record name | ACRYLONITRILE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acrylonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyacrylonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ACRYLONITRILE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrylonitrile | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/acrylonitrile-results-aegl-results | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | 2-Propenenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRYLONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP1U0D42PE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acrylonitrile | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLONITRILE (VINYL CYANIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/57 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-116 °F (EPA, 1998), -83.51 °C, -84 °C, -116 °F | |
| Record name | ACRYLONITRILE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acrylonitrile | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLONITRILE (VINYL CYANIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/57 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylonitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Preparation Methods
Catalytic Framework and Reaction Mechanism
The Sohio process, developed in 1957, remains the cornerstone of ACN production, accounting for over 95% of global output. This gas-phase ammoxidation reaction involves propylene (), ammonia (), and oxygen () over mixed-metal oxide catalysts. The stoichiometric equation is:
Key catalysts include bismuth molybdate (), iron-antimonate (), and uranium-antimonate systems. These catalysts facilitate a redox cycle where abstracts α-hydrogens from propylene, while sites mediate nitrogen insertion. Modern formulations incorporate promoters like cesium () and phosphorus () to enhance selectivity (75–80%) and yield (1.0–1.1 kg ACN per kg propylene).
Operational Parameters and Byproduct Formation
Reactions occur in fluidized-bed reactors at 420–450°C and near-atmospheric pressure (1–1.2 bar) to optimize fluid dynamics and heat transfer. The gas hourly space velocity (GHSV) ranges from 200–500 h, with contact times of 3–8 seconds. Byproducts such as acetonitrile (), hydrogen cyanide (), and carbon oxides () account for 15–20% of output, necessitating complex distillation and absorption systems.
Table 1: Sohio Process Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Temperature | 420–450°C | |
| Pressure | 1–1.2 bar | |
| Selectivity | 75–80% | |
| Yield (kg ACN/kg C₃H₆) | 1.0–1.1 | |
| Byproduct Ratio | 15–20% |
Propane Ammoxidation: Challenges and Catalytic Innovations
Thermodynamic and Kinetic Hurdles
Propane () ammoxidation offers feedstock cost advantages but faces inherent challenges:
Catalyst Design for Improved Efficiency
Rutile-type antimonates () and vanadium-phosphorus oxides () have shown promise in laboratory settings. These materials stabilize allylic intermediates and suppress deep oxidation. For example, achieves 65% selectivity at 30% propane conversion under 500°C and 1.5 bar.
Table 2: Propane vs. Propylene Ammoxidation
| Parameter | Propane | Propylene |
|---|---|---|
| Temperature | 500–550°C | 420–450°C |
| Selectivity | 50–65% | 75–80% |
| Feedstock Cost | $450–500/ton | $900–1,000/ton |
| Capital Cost | +10–15% | Baseline |
Renewable Feedstocks: Glycerol-Based Synthesis
Single-Step Ammoxidation of Glycerol
A patent-pending method (US20100048850A1) converts glycerol () to ACN in a single reactor using acid catalysts like sulfated zirconia () or phosphated alumina (). The reaction pathway involves dehydration to acrolein () followed by ammoxidation:
Advantages Over Fossil-Based Methods
-
Lower Exothermicity : Reduced reaction heat (-350 kJ/mol vs. -515 kJ/mol for propylene) enables safer operation at higher pressures (2–4 bar).
-
Renewable Feedstock : Glycerol, a biodiesel byproduct, mitigates reliance on petroleum.
-
Reduced Byproducts : <10% acetonitrile and propionitrile due to distinct reaction mechanisms.
Table 3: Glycerol Process Conditions
Emerging Methods and Catalytic Breakthroughs
Bimetallic Zeolites for Direct Ammonia Oxidation
Recent studies explore zeolite-supported Fe-Co catalysts for single-step ACN synthesis from methane () and ammonia. These systems operate at 600°C with 40–50% selectivity, though commercialization remains distant.
Plasma-Assisted Catalysis
Non-thermal plasma reactors coupled with catalysts achieve 65% propylene conversion at 300°C, reducing energy costs by 30% compared to conventional systems.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison (2025 Industry Standards)
| Metric | Sohio (C₃H₆) | Propane (C₃H₈) | Glycerol (C₃H₈O₃) |
|---|---|---|---|
| Feedstock Cost ($/ton) | 900–1,000 | 450–500 | 300–400 |
| OPEX ($/ton ACN) | 1,200–1,400 | 1,300–1,600 | 1,100–1,300 |
| CO₂ Emissions (kg/ton) | 2.8–3.2 | 3.5–4.0 | 1.5–2.0 |
| Scalability | Mature | Limited | Pilot Stage |
Chemical Reactions Analysis
Polymerization and Copolymerization
Acrylonitrile undergoes radical polymerization to form polythis compound (PAN), a precursor for carbon fibers. Key mechanisms include:
-
Thermal polymerization : Inhibited by methylhydroquinone (35–45 ppm) and water (0.2–0.5 wt%) to prevent uncontrolled exothermic reactions .
-
Photochemical initiation : UV light accelerates polymerization, requiring stabilizers to mitigate runaway reactions .
Copolymerization with monomers like styrene or butadiene enhances material properties:
| Monomer | Product Application | Key Property Improvement |
|---|---|---|
| Styrene | SAN resin | Heat resistance |
| Butadiene | Nitrile rubber (NBR) | Oil resistance |
| Methyl methacrylate | Modacrylic fibers | Flame retardancy |
Copolymer ratios influence glass transition temperatures (T<sub>g</sub>) and mechanical strength .
Cyanoethylation and Nucleophilic Additions
The electron-deficient double bond facilitates nucleophilic attacks:
-
Amines : Form β-cyanoethylated derivatives (e.g., CH₂=CH–CN + RNH₂ → RNH–CH₂CH₂CN) .
-
Thiols : Yield thioether derivatives (e.g., CH₂=CH–CN + RSH → RS–CH₂CH₂CN) .
Reaction rates depend on pH and nucleophile strength, with second-order kinetics observed in aqueous solutions .
Hydrolysis and Hydration
-
Acidic hydrolysis : Produces acrylic acid (CH₂=CH–COOH) via nitrile group protonation .
-
Basic hydrolysis : Forms acrylamide (CH₂=CH–CONH₂) under alkaline conditions .
-
Hydration : Catalyzed by nitrile hydratase enzymes to yield acrylamide industrially .
Thermodynamic data :
| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) |
|---|---|---|
| CH₂=CH–CN → CH₂=CH–COOH | -112.4 | -98.7 |
| CH₂=CH–CN → CH₂=CH–CONH₂ | -89.5 | -76.2 |
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Photochemical Reactions
Theoretical studies (CASSCF/MP2-CAS) reveal a conical intersection (CI) at 6.5 eV that mediates isomerization :
-
Photoexcitation : S₀ → S₁ transition at 200–300 nm.
-
Conical intersection : Non-radiative decay to S₀ via C–N bond rotation.
-
Ground-state pathways :
Quantum yield : 0.3–0.4 for cyanoacetylene formation under UV irradiation .
Scientific Research Applications
Polymer Production
Acrylonitrile is predominantly utilized in the manufacture of several important polymers:
- Polythis compound (PAN) : Used for producing acrylic fibers, which are employed in textiles, carpets, and clothing.
- This compound Butadiene Styrene (ABS) : A copolymer used in manufacturing durable plastic products such as LEGO bricks, automotive parts, and electronic housings.
- Styrene-Acrylonitrile (SAN) : Known for its clarity and strength, SAN is used in household goods and packaging materials.
Chemical Intermediates
This compound serves as a precursor for several key chemicals:
- Adiponitrile : Produced through the hydrodimerization of this compound, adiponitrile is essential in nylon production.
- Acrylamide : Used in water treatment and as a flocculant in mining industries.
Specialty Applications
- Carbon Fibers : this compound is critical in producing carbon fibers through the pyrolysis of polythis compound fibers. These fibers are utilized in aerospace and automotive industries for their lightweight and high-strength properties.
- Nitrile Rubbers : These are synthesized from this compound and butadiene, widely used in manufacturing gloves, seals, and hoses due to their resistance to oil and chemicals.
Historical Uses
Historically, this compound was used as a pesticide; however, this application has been discontinued due to safety concerns.
Health and Environmental Considerations
While this compound has numerous applications, it is also associated with health risks. Epidemiological studies have linked this compound exposure to increased risks of lung cancer among workers in industries that utilize this compound . The National Cancer Institute's this compound Cohort Study highlights significant mortality rates related to lung cancer among workers exposed to high levels of this compound over extended periods .
NCI this compound Cohort Study
This study examined over 25,000 workers exposed to this compound across multiple facilities. Findings indicated a statistically significant relationship between this compound exposure and lung cancer mortality . The study's comprehensive follow-up over decades provides valuable insights into occupational health risks.
Renewable this compound Production
Recent research from the National Renewable Energy Laboratory (NREL) has developed a novel method to produce renewable this compound using bio-derived feedstocks . This method not only offers a sustainable alternative to traditional petrochemical processes but also achieves higher yields compared to conventional methods.
Table 1: Applications of this compound
| Application | Description | Industry Impact |
|---|---|---|
| Polythis compound (PAN) | Fiber production for textiles | Textile industry |
| ABS | Durable plastics for consumer goods | Automotive and electronics |
| SAN | Clear plastics for packaging | Household goods |
| Adiponitrile | Intermediate for nylon production | Textile and materials industry |
| Carbon Fibers | Reinforcement materials for composites | Aerospace and automotive sectors |
Table 2: Health Risks Associated with this compound Exposure
| Study | Findings | Population Studied |
|---|---|---|
| NCI this compound Cohort | Increased lung cancer mortality linked to exposure | 25,460 workers |
| IARC Monographs | Classified as Group 1 carcinogen | Various industrial workers |
Mechanism of Action
Comparison with Similar Compounds
Physical and Chemical Properties
The table below summarizes acrylonitrile’s critical properties derived from experimental data :
| Property | Value |
|---|---|
| Molecular Weight | 53.06 g/mol |
| Boiling Point | 77.3°C |
| Melting Point | -82°C |
| Density | 0.81 g/cm³ (20°C) |
| Vapor Pressure | 83 mmHg (20°C) |
| Water Solubility | 7.3 g/100 mL (20°C) |
| Octanol-Water Partition | log Kow = 0.25 |
This compound’s primary industrial applications include:
Toxicity Profile
While bladder cancer rates were elevated in some cohorts (mRR = 1.8), this was attributed to co-exposure with aromatic amines rather than this compound itself . Rodent studies suggest weak mutagenicity via oxidative damage or epoxy intermediates, but in vivo genotoxicity in humans remains unproven .
Comparison with Similar Compounds
This compound vs. Acrylamide
Both this compound and acrylamide (C₃H₅NO) are vinyl monomers capable of forming DNA adducts via Michael addition. However, their reactivity and metabolic pathways differ:
ABS Resin vs. Other Copolymers
This compound Butadiene Styrene (ABS) is compared to similar copolymers below:
ABS uniquely balances rigidity (styrene), heat resistance (this compound), and toughness (butadiene) . Recent advancements include cyano-functionalized graphitic nanoplatelets (CyGNs) enhancing ABS’s tensile strength by 40% at 5 wt.% loading .
Benzothiophene this compound Derivatives vs. Combretastatins
Benzothiophene this compound derivatives (e.g., compounds 31–33 ) mimic natural combretastatins but exhibit superior anticancer efficacy:
| Compound | Structure | GI₅₀ (nM) | P-gp Resistance |
|---|---|---|---|
| 31 | Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxy) | <10 | Yes |
| 32 | Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxy) | <10 | Yes |
| 33 | E-isomer of 32 | >100 | No |
These derivatives overcome multidrug resistance by evading P-glycoprotein efflux pumps, a limitation of traditional combretastatins .
CyGNs-Reinforced ABS Composites
Cyano-functionalized graphitic nanoplatelets (CyGNs) grafted to ABS improve mechanical and thermal performance:
| CyGN Loading (wt.%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| 0 (Pure ABS) | 40 | 380 |
| 1 | 48 | 395 |
| 5 | 56 | 410 |
CyGNs’ cyano groups enhance chemical affinity with ABS, enabling uniform dispersion and stress transfer .
Biological Activity
Acrylonitrile (CHN), a colorless liquid with a characteristic odor, is primarily used in the production of polymers and resins. However, its biological activity has garnered significant attention due to its potential therapeutic applications and toxicological implications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxic effects, supported by data tables and relevant case studies.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound and its derivatives exhibit notable antimicrobial properties. For instance, this compound adducts have been evaluated for their antibacterial activity against various bacterial strains.
Table 1: Antibacterial Activity of this compound Adducts
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µl/ml) |
|---|---|---|
| Adduct 1 | Escherichia coli | 0.4 |
| Adduct 2 | Bacillus subtilis | 0.9 |
| Adduct 3 | E. coli | 1 |
| Adduct 4 | B. subtilis | 5 |
| Adduct 5 | E. coli | 3 |
The study found that the antibacterial effect was dose-dependent, with higher concentrations leading to increased inhibition rates against both Gram-positive and Gram-negative bacteria . Time-kill kinetics indicated that these compounds possess bacteriostatic action, making them potential candidates for further development in antimicrobial therapies.
2. Anticancer Properties
This compound derivatives have also been investigated for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.
- Apoptosis Induction : this compound compounds have been shown to trigger programmed cell death in various cancer cell lines . This process involves:
- Chromatin condensation
- Decreased ATP levels
- Mitochondrial membrane potential alterations
- Increased oxidative stress
In vitro studies have reported significant cytotoxic effects against different cancer types, including breast and lung cancers, highlighting this compound's potential as a chemotherapeutic agent .
3. Toxicological Effects
While this compound shows promise in therapeutic applications, its toxicological profile cannot be overlooked. Acute exposure can lead to severe health effects.
Table 2: Toxicity Data for this compound
| Exposure Route | Effect | Reference |
|---|---|---|
| Inhalation | Mucous membrane irritation, headaches | EPA |
| Dermal | Severe burns | EPA |
| Chronic Exposure | Degenerative changes in respiratory system | GOV.UK |
Acute inhalation of this compound has resulted in symptoms such as headaches, nausea, and respiratory distress. Long-term exposure studies in rats revealed non-neoplastic histopathological changes in the central nervous system and inflammation of nasal turbinates . The compound is considered a potential occupational carcinogen based on its effects observed in animal studies.
4. Case Studies and Research Findings
Several case studies have documented the biological effects of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated five novel this compound adducts against Bacillus subtilis and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations ranging from 0.4 to 6 µl/ml depending on the strain and compound used .
- Toxicity Assessment : A chronic inhalation study involving Sprague Dawley rats exposed to varying concentrations of this compound revealed significant neurological and respiratory changes, emphasizing the importance of understanding exposure limits in occupational settings .
Q & A
Q. How can analytical methods for acrylonitrile quantification in complex matrices be validated?
Method validation should include selectivity, precision, and sensitivity assessments. For gas chromatography-mass spectrometry (GC-MS), ensure baseline separation of this compound from interfering peaks (e.g., 3-methylfuran) and evaluate precision via triplicate measurements (relative standard deviation: 0.77–4%) . Calibration curves and limits of detection (LOD) must be established using spiked samples, with non-detected results in biological matrices (e.g., urine) indicating complete metabolization .
Q. What are standard biomarkers for assessing occupational exposure to this compound?
Hemoglobin adducts (e.g., cyanoethyl-valine) are validated biomarkers for long-term exposure. Acute exposure can be assessed via urinary metabolites (e.g., N-acetyl-S-cyanoethylcysteine), though levels may fall below LOD due to rapid metabolization . Biomarker studies should account for smoking status, as tobacco smoke contributes to background this compound levels (~28.4 µg/cigarette) .
Q. What experimental designs are used to study this compound’s environmental partitioning?
Henry’s law constant estimation and solubility studies (e.g., water-air partitioning) are critical. This compound’s limited water solubility (~7.3 g/100 mL) necessitates refined models for environmental fate, particularly near industrial sites . Multi-component absorption systems (e.g., water-scrubbing towers) should prioritize this compound’s solubility for design optimization .
Advanced Research Questions
Q. How can contradictions between this compound’s carcinogenicity in animal models and human epidemiology be resolved?
Animal studies show this compound induces astrocytomas (brain/spinal cord) via reactive epoxide metabolites (e.g., cyanoethylene oxide) . However, human cohort studies (e.g., NCI-NIOSH) report inconsistent lung cancer risks (SMR = 0.9–1.5). Advanced meta-analyses should stratify by exposure levels (historical peaks >20 ppm vs. current ≤0.5 ppm) and consider detoxification pathway differences (e.g., epoxide hydrolase in humans vs. glutathione conjugation in rodents) .
Q. What molecular mechanisms govern this compound’s chemisorption during electrochemical grafting onto transition metals?
Density functional theory (DFT) and voltammetry reveal this compound’s interaction with metals (Ni, Cu, Zn) involves charge transfer and surface dipole modifications. The chemisorption step (initial polymerization phase) is influenced by metal electron density and organic layer ionization potential, critical for tuning charge injection barriers in devices .
Q. How can copolymerization experiments optimize reactivity ratio estimation for this compound-based polymers?
For styrene-acrylonitrile copolymers, low styrene compositions (e.g., f_A0 ≈ 0.03) are required to accurately estimate reactivity ratios (r_A = 0.36, r_B = 0.08). Poor adherence to these conditions leads to wide confidence intervals, necessitating factorial design and Monte Carlo simulations for uncertainty quantification .
Q. What explains inconsistencies in this compound’s in vivo genotoxicity data?
While in vitro assays (Ames test, mouse lymphoma TK+/-) confirm mutagenicity, in vivo results (micronucleus tests, UDS assays) are equivocal. Limitations include uncertain bone marrow exposure and tissue-specific DNA adduct variability. Future studies should use radiolabeled this compound to track metabolite distribution and adduct formation .
Q. How do interface dipoles at this compound/metal interfaces influence charge injection in organic electronics?
The dipole comprises (i) chemical charge transfer (e.g., this compound π-electrons to metal d-orbitals) and (ii) metal surface dipole modification. These effects reduce charge injection barriers by 0.2–0.5 eV, dependent on metal work function (e.g., Cu vs. Fe) and organic layer electron affinity .
Methodological Guidance
Q. Designing multi-component absorption systems for this compound capture: Key considerations?
Prioritize this compound’s solubility (basis for packed-bed tower design) and solvent selection (water for HCN/acetonitrile co-absorption). Use pilot-scale experiments to validate mass transfer coefficients and account for temperature-dependent solubility changes .
Validating low-dose carcinogenicity models for this compound risk assessment:
Apply physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data (e.g., 20 ppm inhalation thresholds) to humans. Incorporate human-specific metabolic parameters (CYP2E1 activity, epoxide hydrolase efficiency) to refine risk estimates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
